Methyl (R)-2-amino-3-(2-chloro-4-methylphenyl)propanoate
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Overview
Description
Methyl ®-2-amino-3-(2-chloro-4-methylphenyl)propanoate is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an amino group, a methyl ester, and a chlorinated aromatic ring. Its stereochemistry is denoted by the ® configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-amino-3-(2-chloro-4-methylphenyl)propanoate typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chlorinated aromatic compound.
Amino Group Introduction: The amino group is introduced through a nucleophilic substitution reaction.
Chiral Center Formation: The chiral center is established using chiral catalysts or chiral auxiliaries to ensure the ® configuration.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-2-amino-3-(2-chloro-4-methylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Methyl ®-2-amino-3-(2-chloro-4-methylphenyl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl ®-2-amino-3-(2-chloro-4-methylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate: The enantiomer of the compound with the (S) configuration.
Methyl 2-amino-3-(2-chlorophenyl)propanoate: Lacks the methyl group on the aromatic ring.
Methyl 2-amino-3-(4-methylphenyl)propanoate: Lacks the chlorine atom on the aromatic ring.
Uniqueness
Methyl ®-2-amino-3-(2-chloro-4-methylphenyl)propanoate is unique due to its specific stereochemistry and the presence of both chlorine and methyl substituents on the aromatic ring
Properties
Molecular Formula |
C11H14ClNO2 |
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Molecular Weight |
227.69 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoate |
InChI |
InChI=1S/C11H14ClNO2/c1-7-3-4-8(9(12)5-7)6-10(13)11(14)15-2/h3-5,10H,6,13H2,1-2H3/t10-/m1/s1 |
InChI Key |
HVJJAGLAOGURHQ-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C[C@H](C(=O)OC)N)Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)OC)N)Cl |
Origin of Product |
United States |
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